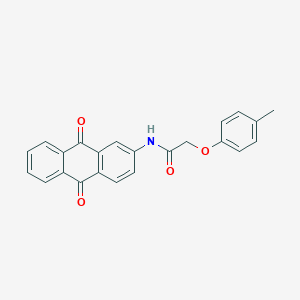
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.
作用机制
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide involves the inhibition of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide, an enzyme that catalyzes the oxidative deamination of D-amino acids. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide is primarily found in the peroxisomes of the liver and kidneys, and its activity has been linked to various neurological and psychiatric disorders. The inhibition of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide by N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide can lead to the accumulation of D-amino acids in the brain, which can potentially modulate neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of D-amino acids in the brain, which can potentially lead to the modulation of neurotransmission and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide has been shown to have antioxidant properties, which can potentially protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the major advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its ability to selectively inhibit N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide. This allows for the modulation of D-amino acid metabolism without affecting other physiological processes. Additionally, the compound has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide. One potential direction is the development of more potent and selective N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide inhibitors. Additionally, the therapeutic potential of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide in various neurological and psychiatric disorders can be further explored. The compound can also be used in combination with other drugs to enhance its therapeutic effects. Finally, the potential toxicity of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide can be further investigated to ensure its safety for use in humans.
合成方法
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 4-methylphenol in the presence of thionyl chloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to obtain the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.
科学研究应用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide, an enzyme that is responsible for the metabolism of D-amino acids. D-amino acids are known to play a crucial role in various physiological processes, including neurotransmission, hormonal regulation, and immune response. Therefore, the inhibition of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide by N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide can potentially lead to the modulation of these processes.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-6-9-16(10-7-14)28-13-21(25)24-15-8-11-19-20(12-15)23(27)18-5-3-2-4-17(18)22(19)26/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQZPGVLHPRELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

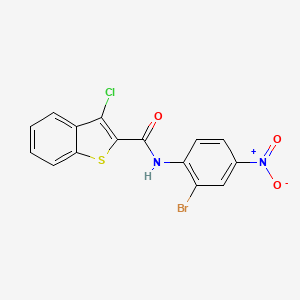
![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029439.png)
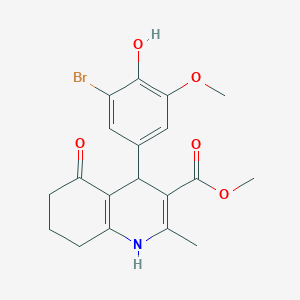
![2-isopropyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5029443.png)
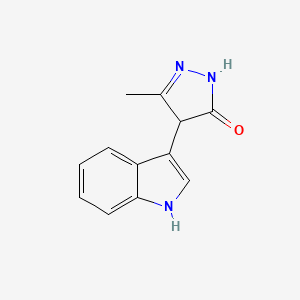
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5029484.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5029490.png)
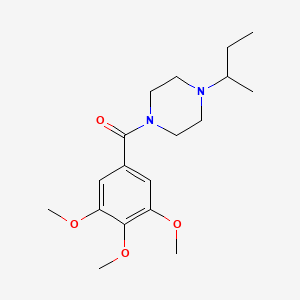
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![5-methyl-3-(3-methylbutyl)-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5029513.png)
![3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)